molecular formula C13H24N2O2 B1532668 [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS No. 911627-08-2

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Cat. No.: B1532668
CAS No.: 911627-08-2
M. Wt: 240.34 g/mol
InChI Key: FXHNJYQAMCFLMU-UHFFFAOYSA-N
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Description

“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is a white crystalline powder .


Synthesis Analysis

The synthesis of esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” typically involves the reaction between carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification and is both slow and reversible .


Molecular Structure Analysis

The molecular structure of “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” consists of a bipiperidinyl group attached to a carboxylic acid ethyl ester group . The bipiperidinyl group is a bicyclic structure formed by two piperidine rings .


Chemical Reactions Analysis

Esters like “[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” can undergo a variety of reactions. One such reaction is hydrolysis, which is the splitting of the ester bond with water . This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

“[1,4’]Bipiperidinyl-2-carboxylic acid ethyl ester” has a predicted boiling point of 327.4±42.0 °C and a predicted density of 1.055±0.06 g/cm3 . It also has a predicted pKa value of 10.31±0.10 . Esters are generally polar compounds and are intermediate in boiling points between nonpolar alkanes and alcohols .

Scientific Research Applications

Synthesis and Ligand Applications

The synthesis of complex ligand structures, such as those involving the carboxylic acid ethyl ester moiety, plays a crucial role in developing novel materials with specific electronic and optical properties. For instance, in the study of direct access to 4-carboxy-1,8-naphthyridines, the use of related ester functionalities demonstrates their importance in creating bi- and tridentate ligands. These ligands are essential for metal complexation, which can lead to materials with lower energy electronic absorption and potential applications in semiconductors (R. Zong, Hui Zhou, R. Thummel, 2008).

Catalysis and Polymerization

Carboxylic acid esters also find significant applications in catalytic processes and polymerization reactions. A notable example is their role in the additive-free cobalt-catalyzed hydrogenation of esters to alcohols. This catalytic system underscores the utility of ester groups in biomass-derived processes and the synthesis of valuable industrial chemicals, such as alcohols from ethyl esters (Jing Yuwen, S. Chakraborty, W. Brennessel, W. Jones, 2017).

Material Science and Biochemistry

In material science and biochemistry, the structural features of compounds like "[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester" could be instrumental. For example, the use of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids showcases the potential of such structures in inducing specific conformations in peptides and serving as probes for studying biological and material systems (C. Toniolo, M. Crisma, F. Formaggio, 1998).

Environmental Applications

Finally, the modification and transformation of ester groups have been explored in environmental applications, such as the extraction and upgrading of short-chain carboxylates from biorefinery sidestreams into esters. This process involves electrolysis and biphasic esterification, demonstrating the utility of ester functionalities in sustainable chemical production processes (Stephen J Andersen et al., 2014).

Mechanism of Action

The mechanism of action for the hydrolysis of esters involves the nucleophilic attack of the electrophilic carbon of the ester by a hydroxide ion . This forms a tetrahedral intermediate, which then collapses to reform the carbonyl group and release the leaving group .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNJYQAMCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679528
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911627-08-2
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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